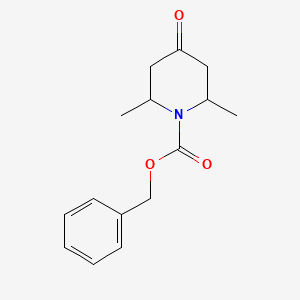

Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate

Descripción

Propiedades

IUPAC Name |

benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-11-8-14(17)9-12(2)16(11)15(18)19-10-13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOMHDOIRSYDCPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CC(N1C(=O)OCC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80739200 | |

| Record name | Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80739200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233932-12-1 | |

| Record name | Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80739200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Stepwise Procedure from 2,6-Dimethylpiperidin-4-One

Materials :

-

2,6-Dimethylpiperidin-4-one (1.0 equiv)

-

Benzyl chloroformate (1.1 equiv)

-

Triethylamine (1.2 equiv)

-

Dichloromethane (anhydrous)

Procedure :

-

Dissolve 2,6-dimethylpiperidin-4-one (10 mmol) in DCM (50 mL) under nitrogen.

-

Add triethylamine (12 mmol) dropwise at 0°C.

-

Introduce benzyl chloroformate (11 mmol) slowly, maintaining temperature <10°C.

-

Stir for 12 hours at room temperature.

-

Wash with 1M HCl (2×20 mL), then saturated NaHCO₃ (2×20 mL).

-

Dry over MgSO₄, filter, and concentrate under reduced pressure.

-

Purify via silica gel chromatography (hexane:EtOAc = 4:1) to isolate the product as a colorless oil.

Yield : 72–85% (reported for analogous reactions).

Alternative Route: One-Pot Cyclization and Protection

A streamlined method combines ring formation and benzylation:

-

React methylglyoxal and 3-aminopentane-2-one in ethanol with catalytic p-toluenesulfonic acid.

-

After cyclization to 2,6-dimethylpiperidin-4-one, add benzyl chloroformate directly to the reaction mixture.

Advantages :

Analytical Characterization

Critical spectroscopic data for this compound include:

Comparative Analysis of Methodologies

| Method | Yield | Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Stepwise Functionalization | 72–85% | >98% | High | Moderate |

| One-Pot Synthesis | 68–75% | 95–97% | Moderate | High |

Key Findings :

-

Stepwise approaches favor high purity but require multiple purification steps.

-

One-pot methods reduce solvent use and time, ideal for industrial scale.

Challenges and Optimization Strategies

Byproduct Formation

Solvent Selection

-

Dichloromethane vs. THF : DCM offers better solubility for intermediates, but THF reduces side reactions at higher temperatures.

Industrial Applications and Modifications

Recent patents (e.g., CN110734393B) highlight innovations in piperidine synthesis, such as:

Análisis De Reacciones Químicas

Types of Reactions

Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Substitution Reagents: Such as alkyl halides or acyl chlorides for substitution reactions.

Major Products Formed

Oxidation Products: Carboxylic acids or aldehydes.

Reduction Products: Alcohols or alkanes.

Substitution Products: Various substituted piperidine derivatives.

Aplicaciones Científicas De Investigación

Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate is utilized in several scientific research fields, including:

Chemistry: As a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: In the study of enzyme interactions and as a potential inhibitor or activator of specific biological pathways.

Medicine: As a precursor for the development of pharmaceutical compounds with potential therapeutic effects.

Industry: In the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mecanismo De Acción

The mechanism of action of Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved may include:

Enzyme Inhibition: By binding to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity.

Receptor Modulation: By interacting with receptor sites, altering signal transduction pathways and cellular responses.

Comparación Con Compuestos Similares

Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate can be compared with other piperidine derivatives, such as:

- Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride

- 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate

- ®-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate

- Benzyl 2-methyl-4-oxopiperidine-1-carboxylate

- Benzyl 2-ethyl-4-oxopiperidine-1-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds. This makes it a valuable compound for targeted research and development in various scientific fields.

Actividad Biológica

Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring with a carbonyl and carboxylate functionality, contributing to its unique chemical reactivity. The molecular formula is , with a molecular weight of approximately 273.35 g/mol. Its structure can be represented as follows:

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors:

- Enzyme Inhibition : this compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and catalytic activity.

- Receptor Modulation : The compound may interact with various receptors, altering signal transduction pathways that influence cellular responses.

Antiviral Activity

Research indicates that derivatives of 4-oxopiperidine carboxylates, including this compound, exhibit antiviral properties against retroviruses such as HIV and HTLV. A study highlighted that these compounds could effectively inhibit viral replication in vitro at submicromolar concentrations, suggesting their potential as lead compounds for drug development against viral infections .

Anticancer Properties

This compound has shown promising anticancer activity in various studies:

- Cell Line Studies : It has been evaluated against multiple cancer cell lines, demonstrating significant antiproliferative effects. For instance, an IC50 value (the concentration required to inhibit cell growth by 50%) was reported at approximately 61 µM against RPMI 8226 human multiple myeloma cells .

Antiparasitic Activity

The compound has also been studied for its activity against parasitic diseases such as trypanosomiasis. Research showed that certain derivatives exhibited low cytotoxicity while maintaining high efficacy against Trypanosoma brucei brucei, indicating a favorable therapeutic index .

Case Studies

- Antiviral Efficacy Against HIV : In vitro studies demonstrated that this compound inhibited HIV replication effectively at concentrations lower than 10 µM. This suggests its potential utility in developing antiviral therapies targeting HIV .

- Anticancer Activity : A comparative study on various piperidine derivatives found that this compound exhibited superior antiproliferative effects compared to other related compounds. This was attributed to its ability to inhibit histone deacetylase enzymes involved in cancer progression .

Q & A

Q. What are the recommended synthetic routes for Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate, and how can purity be optimized?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting a piperidine precursor (e.g., 2,6-dimethyl-4-oxopiperidine) with benzyl chloroformate in the presence of a base like triethylamine. Purification is achieved using column chromatography (silica gel, ethyl acetate/hexane gradient). For high-purity yields (>95%), recrystallization from ethanol or methanol is recommended. Comparative studies of related piperidine derivatives highlight the importance of steric effects from methyl groups on reaction efficiency .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm substituent positions and stereochemistry. The 4-oxo group and benzyl ester produce distinct carbonyl signals (e.g., 170–175 ppm in C NMR).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (CHNO, theoretical 275.34 g/mol).

- X-ray Crystallography : SHELX software (e.g., SHELXL) resolves crystal structures, particularly for assessing steric effects from the 2,6-dimethyl groups .

Q. What safety protocols are critical during handling?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use NIOSH/MSHA-approved respirators, nitrile gloves, and chemical-resistant lab coats.

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers.

- Spill Management : Collect spills using inert absorbents (e.g., vermiculite) and dispose via licensed hazardous waste facilities .

Advanced Research Questions

Q. How can discrepancies between spectroscopic and crystallographic data be resolved?

Methodological Answer: Contradictions (e.g., unexpected NMR splitting vs. X-ray symmetry) may arise from dynamic processes (e.g., ring puckering). Solutions include:

Q. What strategies optimize the compound’s reactivity in nucleophilic acyl substitution?

Methodological Answer:

Q. How do the methyl substituents influence biological activity compared to analogs?

Methodological Answer: The 2,6-dimethyl groups increase steric hindrance, potentially reducing binding to flat enzyme pockets. Comparative assays (e.g., enzyme inhibition studies) against analogs like Benzyl 4-oxo-2-propylpiperidine-1-carboxylate (CHNO) can quantify lipophilicity (logP) and activity differences. Molecular docking simulations further clarify steric vs. electronic contributions .

Q. What computational methods predict non-covalent interactions in derivatives?

Methodological Answer:

- Natural Bond Orbital (NBO) Analysis : Maps hyperconjugative interactions (e.g., C=O→σ* orbitals).

- AIMAll Software : Identifies bond critical points for hydrogen bonds and van der Waals interactions, as demonstrated in cobalt(II)-piperidine complex studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.